molecular formula C8H14O3 B1280330 Allyl tert-butyl carbonate CAS No. 70122-89-3

Allyl tert-butyl carbonate

Cat. No.: B1280330
CAS No.: 70122-89-3
M. Wt: 158.19 g/mol
InChI Key: SWQDRYKDDGFPLL-UHFFFAOYSA-N
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Description

Allyl tert-butyl carbonate is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is used primarily as a reagent in organic synthesis. The compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon and carbon-oxygen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl tert-butyl carbonate can be synthesized through the reaction of allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired carbonate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the careful control of temperature and pressure to ensure the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form allyl alcohol and tert-butyl alcohol.

    Substitution: this compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include allyl aldehyde and tert-butyl formate.

    Reduction: Products include allyl alcohol and tert-butyl alcohol.

    Substitution: Products vary depending on the nucleophile used, but may include allyl amines and allyl thiols.

Scientific Research Applications

Allyl tert-butyl carbonate is widely used in scientific research due to its versatility in organic synthesis. It is used in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is also employed in the synthesis of complex molecules in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of allyl tert-butyl carbonate involves the formation of reactive intermediates such as allyl cations and tert-butyl cations. These intermediates can undergo various chemical transformations, leading to the formation of new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • Allyl methyl carbonate
  • Allyl ethyl carbonate
  • Allyl isopropyl carbonate

Comparison: Allyl tert-butyl carbonate is unique due to the presence of the bulky tert-butyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to other allyl carbonates, this compound may exhibit different reaction rates and product distributions due to steric and electronic effects.

Properties

IUPAC Name

tert-butyl prop-2-enyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-6-10-7(9)11-8(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDRYKDDGFPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458257
Record name ALLYL TERT-BUTYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70122-89-3
Record name ALLYL TERT-BUTYL CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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